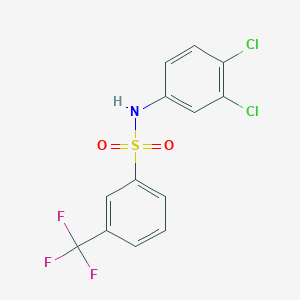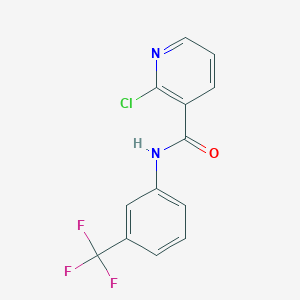![molecular formula C26H26N2O5 B270575 N-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-[1,1'-BIPHENYL]-2-CARBOXAMIDE](/img/structure/B270575.png)
N-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-[1,1'-BIPHENYL]-2-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-[1,1'-BIPHENYL]-2-CARBOXAMIDE is a complex organic compound that belongs to the class of phenylmorpholines. These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-[1,1'-BIPHENYL]-2-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde with biphenyl-2-carboxylic acid under specific conditions . The reaction conditions often require the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-[1,1'-BIPHENYL]-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-[1,1'-BIPHENYL]-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-[1,1'-BIPHENYL]-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It acts by inhibiting selective norepinephrine reuptake, which can influence various physiological processes . This inhibition can affect neurotransmitter levels and signaling pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde: Shares a similar structure but lacks the biphenyl-2-carboxamide moiety.
1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone: Another related compound with a different functional group arrangement.
Uniqueness
N-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-[1,1'-BIPHENYL]-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit selective norepinephrine reuptake sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C26H26N2O5 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-2-phenylbenzamide |
InChI |
InChI=1S/C26H26N2O5/c1-31-24-17-20(11-12-23(24)33-18-25(29)28-13-15-32-16-14-28)27-26(30)22-10-6-5-9-21(22)19-7-3-2-4-8-19/h2-12,17H,13-16,18H2,1H3,(H,27,30) |
InChI Key |
AFORJUYJBKAKLB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3)OCC(=O)N4CCOCC4 |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3)OCC(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 4-[(3,4-diethoxybenzoyl)amino]benzoate](/img/structure/B270503.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2,4-dimethoxybenzamide](/img/structure/B270504.png)


![Dimethyl 5-{[(4-chloro-2-methylphenoxy)acetyl]amino}isophthalate](/img/structure/B270509.png)


![2-[(1,3-Benzodioxol-5-yloxy)methyl]-5-(2-ethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B270516.png)

![N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide](/img/structure/B270521.png)
